1-{4-[(2-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHANONE
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Overview
Description
1-{4-[(2-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHANONE is a compound that has garnered interest due to its potential therapeutic applications. It is a derivative of piperazine, a common structural motif in pharmaceuticals, known for its ability to modulate pharmacokinetic properties positively. This compound is particularly noted for its interactions with alpha1-adrenergic receptors, making it a candidate for various neurological and cardiovascular treatments .
Preparation Methods
The synthesis of 1-{4-[(2-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHANONE typically involves the reaction of 1-(2-methoxyphenyl)piperazine with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
1-{4-[(2-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, leading to the formation of various derivatives.
Scientific Research Applications
1-{4-[(2-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHANONE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with alpha1-adrenergic receptors, which are significant in treating conditions like hypertension and benign prostatic hyperplasia.
Medicine: It has potential therapeutic applications in treating neurological disorders, cardiovascular diseases, and certain psychiatric conditions.
Mechanism of Action
The mechanism of action of 1-{4-[(2-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHANONE involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and smooth muscle contraction. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as reduced blood pressure and improved urinary flow .
Comparison with Similar Compounds
1-{4-[(2-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHANONE is unique due to its specific structure and interaction with alpha1-adrenergic receptors. Similar compounds include:
Trazodone: An antidepressant that also interacts with alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
These compounds share structural similarities and therapeutic targets but differ in their specific pharmacokinetic profiles and clinical applications.
Properties
IUPAC Name |
1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-19-10-6-5-7-17(19)15-21-11-13-22(14-12-21)20(23)16-25-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIYKERIIPARBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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